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Compound of Interest

Compound Name: 4-Fluorocinnamaldehyde

Cat. No.: B3178344 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluorocinnamaldehyde, a key intermediate in various chemical syntheses. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, along with standardized experimental protocols for data acquisition. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Fluorocinnamaldehyde.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Precise, experimentally verified ¹H and ¹³C NMR data for 4-Fluorocinnamaldehyde were not

available in the public domain at the time of this compilation. The expected chemical shifts

provided below are based on the analysis of its structural fragments and typical values for

similar compounds.

¹H NMR (Proton NMR)
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehydic H 9.5 - 10.5 Doublet ~7-8

Vinylic H (α to C=O) 6.6 - 6.8 Doublet of Doublets ~16, ~7-8

Vinylic H (β to C=O) 7.4 - 7.6 Doublet ~16

Aromatic H (ortho to

vinyl)
7.5 - 7.7 Multiplet

Aromatic H (ortho to

F)
7.0 - 7.2 Multiplet

¹³C NMR (Carbon NMR)

Carbon Assignment Expected Chemical Shift (δ, ppm)

Aldehydic C=O 190 - 195

Vinylic C (α to C=O) 128 - 132

Vinylic C (β to C=O) 150 - 155

Aromatic C (C-F) 160 - 165 (doublet, ¹JC-F)

Aromatic C (ipso to vinyl) 130 - 135

Aromatic C (ortho to vinyl) 129 - 131 (doublet, ³JC-F)

Aromatic C (ortho to F) 115 - 117 (doublet, ²JC-F)

Table 2: Infrared (IR) Spectroscopy Data
The characteristic IR absorption bands for 4-Fluorocinnamaldehyde are presented below.

Data is sourced from the NIST WebBook.
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~3060 Medium
C-H Stretch (Aromatic &

Vinylic)

~2820, ~2740 Weak C-H Stretch (Aldehyde)

~1685 Strong
C=O Stretch (Conjugated

Aldehyde)

~1625 Medium C=C Stretch (Vinylic)

~1590, ~1500 Medium-Strong C=C Stretch (Aromatic)

~1230 Strong C-F Stretch

~975 Strong C-H Bend (trans-Vinylic)

~830 Strong
C-H Bend (para-disubstituted

Aromatic)

Table 3: Mass Spectrometry (MS) Data
The mass spectrum of 4-Fluorocinnamaldehyde obtained by electron ionization (EI) is

summarized below. Data is sourced from the NIST WebBook.[1]

m/z Relative Intensity (%) Plausible Fragment

150 95 [M]⁺ (Molecular Ion)

149 100 [M-H]⁺

121 50 [M-CHO]⁺

95 30 [C₆H₄F]⁺

75 20 [C₆H₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-Fluorocinnamaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition:

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of

300 MHz or higher.

Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of

scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR Data Acquisition:

The ¹³C NMR spectrum should be recorded on the same instrument.

A wider spectral width (e.g., 0-220 ppm) is required.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary. Proton decoupling is typically used to

simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.
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Place a small amount of solid 4-Fluorocinnamaldehyde directly onto the crystal surface.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final

spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

For direct insertion, the sample is heated to induce vaporization into the ion source.

In the ion source, the gaseous molecules are bombarded with a beam of electrons

(typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or similar detector records the abundance of each ion.

The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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